Hydroxytrimethylaminium

Description

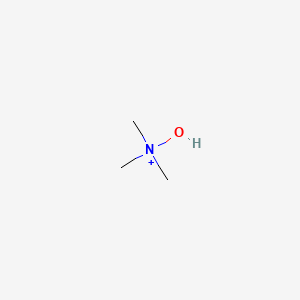

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

hydroxy(trimethyl)azanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10NO/c1-4(2,3)5/h5H,1-3H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGHYUXIXXNHKSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10NO+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60902435 | |

| Record name | NoName_1678 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60902435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of Hydroxytrimethylaminium (Choline)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxytrimethylaminium, systematically known as (2-hydroxyethyl)trimethylammonium and commonly referred to as choline, is a quaternary ammonium cation. It is an essential nutrient vital for numerous physiological processes, including the structural integrity of cell membranes, neurotransmission, and lipid metabolism.[1][2][3] Choline serves as a precursor for the synthesis of critical molecules such as the phospholipids phosphatidylcholine and sphingomyelin, the neurotransmitter acetylcholine, and the methyl donor betaine.[1][3] Due to its fundamental role in cellular function and signaling, a thorough understanding of its physicochemical properties is paramount for researchers in drug development, nutrition, and biomedical sciences. This guide provides a comprehensive overview of these properties, detailed experimental methodologies, and its role in key biological pathways.

Physicochemical Properties

Choline is a water-soluble organic compound that typically exists as a salt with various anions, the most common being chloride.[3] The properties of choline are often reported for its chloride salt, a stable, white, hygroscopic crystalline solid.[4][5][6]

Table 1: Summary of Physicochemical Properties of Choline and Choline Chloride

| Property | Value | Compound Form | Reference(s) |

| IUPAC Name | 2-Hydroxy-N,N,N-trimethylethan-1-aminium | Choline Cation | [3] |

| Molecular Formula | C₅H₁₄NO⁺ (Cation) C₅H₁₄ClNO (Chloride Salt) | Choline Cation Choline Chloride | [3][5] |

| Molecular Weight | 104.17 g/mol (Cation) 139.62 g/mol (Chloride Salt) | Choline Cation Choline Chloride | [2][6] |

| Appearance | White, hygroscopic crystals | Choline Chloride | [4][5][6] |

| Melting Point | 302-305 °C (decomposes) | Choline Chloride | [4][5][7][8] |

| Solubility | Water: Very soluble/miscible Ethanol: Soluble DMSO: ~20 mg/mL DMF: ~20 mg/mL Ether, Benzene: Insoluble | Choline Chloride | [4][5][9] |

| pKa (of hydroxyl group) | 13.9 - 13.97 | Choline Cation | [10][11][12] |

| logP (Octanol/Water Partition Coefficient) | -5.16 to -3.6 | Choline Cation/Chloride | [4][10][12] |

| pH (10% aq. solution) | 4.7 - 6.0 | Choline Chloride | [4][5] |

Experimental Protocols

Accurate determination of physicochemical properties is critical for drug development and formulation. Below are detailed methodologies for key experiments.

Determination of pKa (Potentiometric Titration)

The pKa of the choline hydroxyl group can be determined via potentiometric titration, a standard method for measuring dissociation constants.[13][14]

Principle: This method involves the gradual addition of a titrant (a strong base, e.g., NaOH) to a solution of the analyte (choline chloride). The pH of the solution is monitored with a calibrated pH electrode after each addition of titrant. The pKa is the pH at which the hydroxyl group is 50% deprotonated.

Detailed Methodology:

-

Preparation: Prepare a standardized solution of 0.1 M NaOH. Accurately weigh a sample of choline chloride and dissolve it in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 0.05 M).

-

Titration Setup: Place the choline solution in a temperature-controlled vessel (e.g., 25°C). Immerse a calibrated combination pH electrode connected to a pH meter into the solution. Use a magnetic stirrer for continuous, gentle mixing.

-

Titration Process: Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) using a burette.

-

Data Collection: After each increment, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The equivalence point is identified from the steepest part of the curve. The pKa is determined by finding the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the gold standard for its determination.[15] For a highly polar compound like choline, this method requires sensitive analytical techniques.

Principle: The method measures the equilibrium distribution of a solute between two immiscible liquid phases, typically n-octanol (representing a lipid phase) and water (or a pH 7.4 buffer). The logP is the logarithm of the ratio of the solute's concentration in the octanol phase to its concentration in the aqueous phase.

Detailed Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water (or buffer) and vice-versa by mixing them vigorously and allowing the layers to separate for at least 24 hours.

-

Sample Preparation: Prepare a stock solution of choline chloride in the aqueous phase at a concentration that can be accurately measured in both phases.

-

Partitioning: In a separatory funnel or vial, combine a known volume of the choline stock solution with a known volume of the pre-saturated n-octanol.

-

Equilibration: Seal the container and shake it gently for a sufficient period (e.g., 1-2 hours) at a constant temperature to allow equilibrium to be reached. Avoid vigorous shaking that can cause emulsification.

-

Phase Separation: Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation may be required to break up any emulsions.

-

Concentration Analysis: Carefully withdraw a sample from each phase. Analyze the concentration of choline in both the aqueous and n-octanol layers using a suitable analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS), due to the expected low concentration in the octanol phase.

-

Calculation: Calculate the logP using the formula: logP = log₁₀ ([Choline]octanol / [Choline]aqueous)

Determination of Aqueous Solubility (Gravimetric Method)

Given choline chloride's high water solubility, a gravimetric method can be employed to determine its solubility limit.

Principle: This method involves creating a saturated solution of the solute in a solvent at a specific temperature, taking a known volume of the saturated solution, evaporating the solvent, and weighing the remaining solute.[16]

Detailed Methodology:

-

Saturation: Add an excess amount of choline chloride to a known volume of deionized water in a sealed, temperature-controlled vessel (e.g., 25°C).

-

Equilibration: Stir the mixture vigorously for an extended period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated. Ensure excess solid remains.

-

Separation: Allow the undissolved solid to settle. Carefully filter the supernatant or centrifuge the solution to remove all undissolved particles.

-

Sample Measurement: Accurately pipette a known volume (e.g., 10 mL) of the clear, saturated filtrate into a pre-weighed, dry evaporating dish.

-

Evaporation: Gently heat the evaporating dish in a drying oven at a temperature below the decomposition point of choline chloride (e.g., 100-110°C) until all the water has evaporated and a constant weight of the dried solid is achieved.

-

Calculation:

-

Weigh the evaporating dish with the dried choline chloride.

-

Subtract the initial weight of the dish to find the mass of the dissolved solute.

-

Calculate the solubility in g/L or other appropriate units based on the mass of the solute and the initial volume of the filtrate.

-

Biological Significance and Signaling Pathways

Choline is integral to several major metabolic and signaling pathways. Its metabolism is crucial for cell membrane synthesis, neurotransmission, and one-carbon metabolism.[17][18]

Acetylcholine Synthesis Pathway

Choline is the direct precursor to the neurotransmitter acetylcholine (ACh). This synthesis is a rate-limiting step in cholinergic neurotransmission.[10]

Workflow Description:

-

Choline Uptake: Choline is transported from the extracellular space into the presynaptic terminal of cholinergic neurons via high-affinity choline transporters (CHT).[3][17]

-

Acetylation: Inside the neuron, the enzyme Choline Acetyltransferase (ChAT) catalyzes the transfer of an acetyl group from acetyl-CoA to choline, forming acetylcholine.

-

Vesicular Storage: ACh is then packaged into synaptic vesicles by the Vesicular Acetylcholine Transporter (VAChT).

-

Release and Signaling: Upon neuronal stimulation, these vesicles fuse with the presynaptic membrane, releasing ACh into the synaptic cleft where it binds to and activates cholinergic receptors on the postsynaptic neuron.

Caption: Synthesis and packaging of acetylcholine in a presynaptic neuron.

Phosphatidylcholine Synthesis (CDP-Choline Pathway)

The primary pathway for synthesizing phosphatidylcholine (PC), a major component of cell membranes, is the CDP-choline pathway, also known as the Kennedy pathway.

Workflow Description:

-

Choline Phosphorylation: Choline entering the cell is first phosphorylated by the enzyme Choline Kinase (CK) to produce phosphocholine.

-

CDP-Choline Formation: Phosphocholine then reacts with cytidine triphosphate (CTP), a reaction catalyzed by CTP:phosphocholine cytidylyltransferase (CCT), to form cytidine diphosphate-choline (CDP-Choline).[1] This is the rate-limiting step of the pathway.

-

Phosphatidylcholine Synthesis: Finally, the enzyme choline phosphotransferase (CPT) catalyzes the transfer of the phosphocholine moiety from CDP-Choline to diacylglycerol (DAG), yielding phosphatidylcholine (PC).[1]

Caption: The CDP-Choline (Kennedy) pathway for phosphatidylcholine synthesis.

References

- 1. Choline | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 2. Choline | C5H14NO+ | CID 305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Choline - Wikipedia [en.wikipedia.org]

- 4. Choline Chloride | C5H14NO.Cl | CID 6209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Properties and structure of choline chloride_Chemicalbook [chemicalbook.com]

- 6. Choline chloride - Wikipedia [en.wikipedia.org]

- 7. Choline chloride | CAS#:67-48-1 | Chemsrc [chemsrc.com]

- 8. 67-48-1 CAS MSDS (Choline chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Choline|lookchem [lookchem.com]

- 12. Human Metabolome Database: Showing metabocard for Choline (HMDB0000097) [hmdb.ca]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. pharmajournal.net [pharmajournal.net]

- 17. Choline metabolism and its implications in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Roles and Mechanisms of Choline Metabolism in Nonalcoholic Fatty Liver Disease and Cancers [imrpress.com]

Technical Guide: Synthesis and Characterization of (2-Hydroxyethyl)trimethylammonium Chloride (Choline Chloride)

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of (2-hydroxyethyl)trimethylammonium chloride, commonly known as choline chloride. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines detailed experimental protocols for a common synthesis route, presents key analytical data in a structured format, and includes workflow diagrams for both synthesis and characterization processes.

Introduction

(2-Hydroxyethyl)trimethylammonium, the cation known as choline, is an essential nutrient vital for numerous biological functions, including neurotransmitter synthesis (as a precursor to acetylcholine) and cell membrane integrity (as a component of phospholipids).[1] Its most common salt form, choline chloride, is a quaternary ammonium salt with the chemical formula [(CH₃)₃NCH₂CH₂OH]⁺Cl⁻. It is widely used in pharmaceuticals, as a nutritional supplement, and as a key component in the formulation of Deep Eutectic Solvents (DES).[2][3] This guide details a prevalent laboratory and industrial method for its synthesis and the analytical techniques used to verify its identity and purity.

Synthesis of Choline Chloride

Choline chloride can be synthesized through several industrial methods, including the reaction of trimethylamine with ethylene oxide and hydrogen chloride.[4] A frequently cited and straightforward method involves the direct reaction of trimethylamine with 2-chloroethanol (also known as ethylene chlorohydrin).[5][6][7][8] This process is a nucleophilic substitution reaction where the nitrogen atom of trimethylamine attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride ion.

Detailed Experimental Protocol: Synthesis from Trimethylamine and 2-Chloroethanol

This protocol is based on established synthesis methodologies.[5][7][8]

Materials:

-

Trimethylamine (aqueous solution, e.g., 33% w/w)

-

2-Chloroethanol (≥99%)

-

Activated Carbon

-

Reactor vessel equipped with stirring, temperature control, and pressure monitoring

Procedure:

-

Charging the Reactor: Charge the reactor with trimethylamine and 2-chloroethanol. A typical molar ratio is approximately 1.0:0.97 to 1.0:1.03 (trimethylamine:2-chloroethanol).[5]

-

Reaction Conditions: The reaction is initiated by stirring the mixture. It can proceed at temperatures ranging from 20°C to 150°C.[5] A common industrial practice involves heating to around 50-80°C.[5] The reaction is exothermic, and the pressure may increase to 1-5 atm.[5]

-

Reaction Time: The reaction is typically allowed to proceed for 2 to 8 hours, with constant stirring, until the conversion is complete.[5] High conversion efficiencies, exceeding 99%, have been reported under optimized conditions.[5]

-

Workup and Purification:

-

Upon completion, the resulting aqueous solution of choline chloride is often colored. Decolorization can be achieved by adding a small amount of activated carbon and stirring for approximately 20-30 minutes.

-

The activated carbon is subsequently removed by filtration.

-

To obtain pure, solid choline chloride, the water is removed from the solution by distillation, preferably under reduced pressure to prevent thermal degradation. The final product is a white, crystalline, and highly hygroscopic solid.

-

Yield: Yields for this reaction are typically high, often reported around 98% or more.[5]

Characterization of Choline Chloride

To confirm the identity and purity of the synthesized product, a combination of spectroscopic and physical characterization methods is employed.

Physical Properties

Choline chloride is a white crystalline solid that is highly soluble in water and ethanol but insoluble in nonpolar solvents like ether and benzene. It exhibits a solid-solid phase transition at approximately 352.2 K (79.05 °C).[2][3]

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for structural elucidation. Spectra are typically recorded in a deuterated solvent such as Deuterium Oxide (D₂O).

-

¹H NMR: The proton NMR spectrum provides information on the hydrogen environments. The key signals for the choline cation are:

-

A singlet corresponding to the nine equivalent protons of the three methyl groups (-N(CH₃)₃).

-

A triplet corresponding to the two protons on the carbon adjacent to the nitrogen atom (-NCH₂-).

-

A triplet corresponding to the two protons on the carbon adjacent to the hydroxyl group (-CH₂OH).

-

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for each unique carbon atom in the molecule.

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of choline chloride shows several characteristic absorption bands.

Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of the molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed for choline chloride is the choline cation [C₅H₁₄NO]⁺.

Quantitative Data Summary

The following tables summarize the key quantitative data for the characterization of choline chloride.

Table 1: Physical and Chemical Properties of Choline Chloride

| Property | Value |

|---|---|

| Chemical Formula | C₅H₁₄ClNO |

| Molecular Weight | 139.62 g/mol [9] |

| Appearance | White crystalline solid |

| Solubility | Soluble in water and ethanol |

| Solid-Solid Transition Temp. | 352.2 ± 0.6 K (79.05 °C)[2][3] |

Table 2: Spectroscopic Data for Choline Chloride

| Technique | Parameter | Value | Assignment |

|---|---|---|---|

| ¹³C NMR (in D₂O) | Chemical Shift (δ) | ~55.5 ppm | -N(CH₃)₃ |

| ~68.9 ppm | -NCH₂- | ||

| ~58.9 ppm | -CH₂OH | ||

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3218-3220 cm⁻¹ | O-H stretching[10][11] |

| ~3006-3026 cm⁻¹ | C-H stretching[11] | ||

| ~1481 cm⁻¹ | CH₃ and CH₂ rocking[11] | ||

| ~1084 cm⁻¹ | C-O stretching[11] | ||

| ~950 cm⁻¹ | C-N stretching (quaternary amine)[10] | ||

| Mass Spectrometry (ESI-MS) | m/z (Precursor Ion) | 104.1075 | [C₅H₁₄NO]⁺[12] |

| | m/z (Fragment Ions) | 60.0, 58.0 | Fragmentation of choline cation[12] |

Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration.

Workflow Visualizations

The following diagrams illustrate the synthesis and characterization workflows for choline chloride.

Caption: Workflow for the synthesis of choline chloride.

Caption: Workflow for the characterization of choline chloride.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. CICECO Publication » Extensive characterization of choline chloride and its solid-liquid equilibrium with water [ciceco.ua.pt]

- 3. Extensive characterization of choline chloride and its solid–liquid equilibrium with water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. CN1053057A - Synthesis of Choline Chloride by Autocatalysis - Google Patents [patents.google.com]

- 6. kdlfeed.com [kdlfeed.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. US2623901A - Production of choline chloride - Google Patents [patents.google.com]

- 9. Choline chloride [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. massbank.eu [massbank.eu]

The Biological Role of Hydroxytrimethylaminium (L-Carnitine) in Cellular Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxytrimethylaminium, commonly known as L-carnitine, is a conditionally essential quaternary ammonium compound synthesized endogenously from the amino acids lysine and methionine. It plays a central and indispensable role in cellular energy metabolism, primarily by facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. Beyond this canonical function, L-carnitine and its acetylated form, acetyl-L-carnitine (ALCAR), exhibit pleiotropic effects on cellular homeostasis. These include the modulation of intracellular coenzyme A levels, antioxidant activities, and the regulation of key signaling pathways involved in inflammation, apoptosis, and metabolic sensing. This technical guide provides an in-depth examination of the multifaceted biological roles of L-carnitine, presenting quantitative data on its distribution and enzymatic interactions, detailed protocols for its study, and visual representations of its mechanisms of action to support further research and therapeutic development.

Core Biological Functions

L-carnitine is a pivotal molecule in cellular bioenergetics and metabolic regulation. Its functions are critical in tissues with high energy demands and a reliance on fatty acid oxidation, such as skeletal and cardiac muscle.

The Carnitine Shuttle: Facilitating Fatty Acid Oxidation

The primary and most well-characterized function of L-carnitine is its role as an essential cofactor in the transport of long-chain fatty acids from the cytosol across the inner mitochondrial membrane, a process known as the carnitine shuttle. This pathway is crucial because the inner mitochondrial membrane is impermeable to long-chain fatty acyl-CoA esters. The shuttle involves the coordinated action of three key enzymatic and transport proteins:

-

Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the esterification of long-chain fatty acyl-CoAs to L-carnitine, forming acylcarnitine. This is the rate-limiting step of fatty acid oxidation.

-

Carnitine-Acylcarnitine Translocase (CACT): This transporter, embedded in the inner mitochondrial membrane, facilitates the antiport of acylcarnitine into the mitochondrial matrix in exchange for a molecule of free L-carnitine.

-

Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the action of CPT1, converting the imported acylcarnitine and a mitochondrial CoA molecule back into a fatty acyl-CoA and free L-carnitine. The regenerated fatty acyl-CoA is then available for β-oxidation.

Modulation of the Acyl-CoA:CoA Ratio

L-carnitine plays a vital role in maintaining the balance between free coenzyme A (CoA) and its acylated forms (acyl-CoAs) within the mitochondria. By accepting acetyl groups from acetyl-CoA to form acetyl-L-carnitine, it replenishes the pool of free CoA. This is critical for the continuous operation of the pyruvate dehydrogenase complex and the Krebs cycle, particularly under conditions of high energy flux. This buffering capacity prevents the accumulation of acetyl-CoA, which can inhibit key metabolic enzymes.

Antioxidant Properties

L-carnitine and its esters demonstrate significant antioxidant capabilities. These effects are mediated through two primary mechanisms:

-

Direct Scavenging of Free Radicals: L-carnitine can directly neutralize reactive oxygen species (ROS), thereby protecting cellular components like lipids, proteins, and nucleic acids from oxidative damage.

-

Enhancement of Endogenous Antioxidant Enzymes: Studies have shown that L-carnitine supplementation can increase the activity of key antioxidant enzymes, including superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase. This bolsters the cell's intrinsic defense against oxidative stress.

Quantitative Data Summary

The concentration of L-carnitine and the kinetic properties of the enzymes it interacts with are critical for understanding its physiological impact. The following tables summarize key quantitative data from the literature.

Table 1: Typical Concentrations of L-Carnitine and its Esters

| Analyte | Matrix | Concentration Range | Notes |

| Free L-Carnitine | Human Plasma | 30 - 60 µmol/L | Baseline concentrations in healthy adults. |

| Total L-Carnitine | Human Plasma | 40 - 80 µmol/L | Includes free and esterified forms. |

| Free L-Carnitine | Skeletal Muscle | 3 - 5 mmol/kg wet weight | Significantly higher concentration than in plasma, reflecting its primary site of action. |

| Free L-Carnitine | Liver | 1 - 2 mmol/kg wet weight | Key site of synthesis and metabolism. |

| Acetyl-L-Carnitine | Human Brain | 0.2 - 0.5 mmol/kg | ALCAR can cross the blood-brain barrier and serves as an acetyl group donor. |

Table 2: Kinetic Parameters of Carnitine Shuttle Enzymes

| Enzyme | Substrate | Tissue/Source | K_m (Michaelis Constant) | V_max (Maximum Velocity) |

| CPT1 (Liver isoform) | L-Carnitine | Pig Liver | 164 - 216 µmol/L[1] | Varies with metabolic state |

| CPT1 (Muscle isoform) | L-Carnitine | Pig Muscle | ~480 µmol/L[1] | Varies with metabolic state |

| CPT2 | Palmitoyl-L-carnitine | Recombinant Human | Varies with mutation status | Varies with mutation status |

| CACT | L-Carnitine | Reconstituted | Varies | Not specified |

Table 3: Dose-Response Effects of L-Carnitine Supplementation on Antioxidant Enzymes

| Study Population | L-Carnitine Dose | Duration | Effect on SOD | Effect on GSH-Px | Effect on Catalase |

| Healthy Subjects | 2.0 g (single dose) | 24 hours | Significant increase, positive correlation (r=0.992)[2][3][4] | Significant increase, positive correlation (r=0.932)[2][3][4] | Significant increase, positive correlation (r=0.972)[2][3][4] |

| CAD Patients | 1000 mg/day | 12 weeks | 47% increase[5] | 12% increase[5] | 16% increase[5] |

Involvement in Cellular Signaling Pathways

L-carnitine and its derivatives are not merely metabolic substrates but also act as signaling molecules that can influence fundamental cellular processes such as inflammation, survival, and energy sensing.

Regulation of Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process critical for tissue homeostasis. L-carnitine has been shown to exert anti-apoptotic effects by modulating key proteins in the intrinsic (mitochondrial) pathway.[6][7][8][9] It can:

-

Increase the expression of anti-apoptotic proteins: L-carnitine upregulates the expression of Bcl-2, a protein that guards mitochondrial integrity and prevents the release of pro-apoptotic factors.[7][8]

-

Decrease the expression of pro-apoptotic proteins: Concurrently, it downregulates the expression of Bax, a protein that promotes mitochondrial outer membrane permeabilization.[7][8]

-

Inhibit Caspase Activation: By preserving mitochondrial stability, L-carnitine prevents the release of cytochrome c, a key step in the activation of caspase-9 and the downstream executioner caspase, caspase-3.[6][9]

Modulation of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Chronic activation of NF-κB is implicated in numerous inflammatory diseases. L-carnitine has demonstrated anti-inflammatory properties by inhibiting the activation of this pathway.[10][11][12] The mechanism involves preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB (typically the p65/p50 heterodimer) in the cytoplasm. By stabilizing IκBα, L-carnitine blocks the translocation of NF-κB to the nucleus, thereby preventing the transcription of pro-inflammatory genes like TNF-α and IL-6.[11][12]

Interaction with AMPK Signaling

AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, activated during states of low energy (high AMP:ATP ratio). The relationship between L-carnitine and AMPK is complex. While L-carnitine's role in promoting fatty acid oxidation would logically be synergistic with AMPK's energy-restoring functions, some studies report that AMPK activators can inhibit L-carnitine uptake into muscle cells.[13][14][15] Conversely, other research indicates that L-carnitine supplementation can lead to the upregulation of AMPK gene expression in the liver, suggesting a feedback mechanism or tissue-specific effects.[16] This area requires further investigation to fully elucidate the regulatory interplay.

Key Experimental Protocols

This section provides detailed methodologies for the quantification of L-carnitine and the assessment of key enzymatic activities and signaling pathways.

Quantification of L-Carnitine by HPLC

Objective: To measure the concentration of free and total L-carnitine in biological samples (e.g., plasma, serum).

Principle: This method involves protein precipitation, optional hydrolysis of acylcarnitines to measure total carnitine, derivatization to a UV-absorbing or fluorescent compound, and separation and quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Perchloric acid or other protein precipitating agent

-

Potassium hydroxide (for neutralization)

-

Sodium hydroxide (for hydrolysis of total carnitine)

-

Derivatization agent (e.g., 1-aminoanthracene for fluorescence or a UV-absorbing agent)

-

HPLC system with a C18 or SiO2 column and a UV or fluorescence detector[1][17]

-

Mobile phase: Acetonitrile/buffer (e.g., phosphate or citric acid) mixture[1][15]

-

L-carnitine standard solution

-

Centrifuge, vortex mixer, water bath

Procedure:

-

Sample Preparation (Free Carnitine): a. To 100 µL of serum, add 100 µL of ice-cold perchloric acid to precipitate proteins. b. Vortex vigorously for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C. c. Transfer the supernatant to a new tube and neutralize with potassium hydroxide. Centrifuge to remove the potassium perchlorate precipitate.

-

Sample Preparation (Total Carnitine): a. To 100 µL of serum, add 10 µL of 2 M NaOH. Vortex and incubate at room temperature for 15 minutes to hydrolyze acylcarnitines.[1] b. Proceed with protein precipitation as described for free carnitine (Step 1a-c).

-

Derivatization: a. To the neutralized supernatant, add the derivatization agent and catalyst (e.g., EDC for 1-aminoanthracene) according to the manufacturer's protocol. b. Incubate at a specified temperature (e.g., 60°C) for a defined time to allow the reaction to complete.[1]

-

HPLC Analysis: a. Inject 20 µL of the derivatized sample onto the HPLC column. b. Run the analysis using an isocratic or gradient mobile phase at a constant flow rate (e.g., 1.0-1.2 mL/min).[1] c. Detect the derivatized L-carnitine at the appropriate wavelength (e.g., 260 nm for UV, Ex: 248 nm / Em: 418 nm for fluorescence).[1][18]

-

Quantification: a. Generate a standard curve by running known concentrations of derivatized L-carnitine standard. b. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

CPT1 and CPT2 Activity Assays

Objective: To measure the enzymatic activity of CPT1 and CPT2 in isolated mitochondria or cell lysates.

Principle: The "forward reaction" assay measures the rate of formation of radiolabeled acylcarnitine from L-carnitine and a radiolabeled fatty acyl-CoA (e.g., [³H]palmitoyl-CoA). CPT1 activity is measured as the total activity that is sensitive to inhibition by malonyl-CoA, while CPT2 activity is the malonyl-CoA-insensitive fraction.

Materials:

-

Isolated mitochondria or cell homogenates

-

Assay buffer (e.g., HEPES, KCl, sucrose)

-

L-carnitine

-

Radiolabeled substrate (e.g., [³H]palmitoyl-CoA)

-

Bovine serum albumin (BSA, fatty acid-free)

-

Malonyl-CoA (for CPT1 inhibition)

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: a. Prepare reaction tubes on ice. For each sample, prepare two tubes: one for total activity and one with malonyl-CoA to measure CPT2 activity. b. Add assay buffer, BSA, and L-carnitine to each tube. c. Add malonyl-CoA to the designated CPT2 tubes. d. Pre-incubate the tubes at 37°C for 5 minutes.

-

Enzyme Reaction: a. Initiate the reaction by adding the radiolabeled palmitoyl-CoA to each tube. b. Incubate at 37°C for a defined period (e.g., 5-10 minutes), ensuring the reaction is in the linear range. c. Stop the reaction by adding ice-cold perchloric acid.

-

Separation and Counting: a. Centrifuge the tubes to pellet the protein. b. Separate the aqueous phase (containing the radiolabeled acylcarnitine product) from the unreacted substrate. This can be achieved by extraction with butanol or by using a solid-phase extraction column. c. Transfer an aliquot of the aqueous phase to a scintillation vial, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculation: a. Calculate the rate of product formation (nmol/min/mg protein) based on the specific activity of the radiolabeled substrate. b. CPT2 Activity = Activity in the presence of malonyl-CoA. c. CPT1 Activity = Total Activity - CPT2 Activity.

Analysis of NF-κB Activation by Western Blot

Objective: To assess the activation state of the NF-κB pathway by measuring the levels of key proteins (p-IκBα, total IκBα, p-p65) and the nuclear translocation of p65.

Principle: Western blotting uses antibodies to detect specific proteins in a sample. Activation of the NF-κB pathway involves the phosphorylation and subsequent degradation of IκBα, and the phosphorylation and nuclear translocation of the p65 subunit.

Materials:

-

Cell or tissue lysates (cytoplasmic and nuclear fractions)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus (for transferring proteins to a membrane)

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Sample Preparation: a. Treat cells with or without L-carnitine, followed by an inflammatory stimulus (e.g., TNF-α). b. Harvest cells and perform subcellular fractionation to separate cytoplasmic and nuclear extracts. c. Determine the protein concentration of each fraction using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: a. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. b. Run the gel to separate proteins by size. c. Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. b. Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times with wash buffer (TBST). d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.

-

Detection and Analysis: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system (e.g., chemiluminescence imager or X-ray film). c. Quantify the band intensities using densitometry software. Normalize phosphorylated protein levels to total protein levels, and nuclear protein levels to a nuclear loading control (Lamin B1).

Conclusion and Future Directions

This compound (L-carnitine) is a molecule of profound importance in cellular metabolism and signaling. Its well-established role in fatty acid transport is complemented by its ability to modulate the cellular redox state and influence key signaling cascades that govern inflammation and cell fate. The quantitative data and experimental protocols provided in this guide serve as a resource for researchers investigating its physiological functions and therapeutic potential.

Future research should focus on further elucidating the complex, tissue-specific interplay between L-carnitine and energy-sensing pathways like AMPK. Moreover, exploring the downstream effects of L-carnitine's modulation of gene expression could unveil novel mechanisms of action. For drug development professionals, a deeper understanding of the pharmacokinetics of different L-carnitine formulations and their targeted effects on these cellular processes will be crucial for designing effective interventions for metabolic disorders, cardiovascular diseases, and neurodegenerative conditions.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 3. Caspase Assay Kits - Elabscience® [elabscience.com]

- 4. Simple Western Analysis of NF-kappaB Signaling Cascade Proteins | Bio-Techne [bio-techne.com]

- 5. researchgate.net [researchgate.net]

- 6. mpbio.com [mpbio.com]

- 7. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unique Behavior of Bacterially Expressed Rat Carnitine Palmitoyltransferase 2 and Its Catalytic Activity [jstage.jst.go.jp]

- 9. mdpi.com [mdpi.com]

- 10. abcam.com [abcam.com]

- 11. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 12. pubcompare.ai [pubcompare.ai]

- 13. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Food Science of Animal Resources [kosfaj.org]

An In-depth Technical Guide to Hydroxytrimethylaminium (Choline)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxytrimethylaminium, commonly known as choline, is a quaternary ammonium salt and an essential nutrient vital for numerous physiological processes. Initially isolated in the 19th century, choline's significance has been increasingly recognized, extending from its role as a fundamental building block of cell membranes to its function as a precursor for the neurotransmitter acetylcholine and as a key player in methyl group metabolism. This technical guide provides a comprehensive overview of the historical research, biochemical properties, and key signaling pathways associated with choline. It includes a compilation of quantitative data, detailed experimental protocols for its analysis, and visualizations of its metabolic and signaling roles to serve as a resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Discovery and Historical Research

The journey to understanding this compound, or choline, began in the mid-19th century and involved several key scientists who progressively unraveled its structure and physiological importance.

-

1849-1850: The story begins with Theodore Gobley, who in 1850 described a substance he isolated from egg yolk and named 'lecithine', derived from the Greek word 'lekithos' for egg yolk.[1] A year prior, in 1849, Adolph Strecker had isolated a substance from pig bile.[2][3]

-

1862: Adolph Strecker, while working at the University of Tübingen, observed that heating lecithin from pig and ox bile produced a novel nitrogenous chemical.[1] He named this substance "choline" after the Greek word for bile, "chole".[3]

-

1865-1867: Concurrently, Oscar Liebreich identified a compound in the brain he named "neurine".[1] For a period, confusion existed until investigations by Adolf von Baeyer in 1867 established that choline and neurine were, in fact, the same molecule, and the name choline was adopted.[1][3]

-

1930s: The nutritional significance of choline came to light when Charles Best's research in the 1930s demonstrated that choline could prevent the development of fatty liver in dogs and rats.[1][3]

-

1950s-1960s: The fundamental biochemical pathways involving choline were elucidated. In 1954, Eugene Kennedy described the cytidine 5'-diphosphocholine (CDP-choline) pathway, now known as the Kennedy pathway, by which choline is incorporated into phosphatidylcholine.[1] A second route for phosphatidylcholine synthesis, the phosphatidylethanolamine-N-methyltransferase (PEMT) pathway, was identified by Jon Bremer and David Greenberg in 1960.[1]

-

1990s: Despite its long history of study, it was not until the 1990s that choline was officially recognized as an essential nutrient for humans, based on controlled feeding studies.[1][3]

Quantitative Data

Quantitative analysis is crucial for understanding the pharmacological and toxicological profile of choline. The following tables summarize key data points from various studies.

Table 1: Toxicological Data

| Parameter | Species | Route of Administration | Value | Reference |

| LD50 | Rat | Oral | 3,150 - 6,700 mg/kg | [4][5] |

| LD50 | Mouse | Oral | 3,900 - 6,000 mg/kg | [5] |

| LD50 | Mouse | Intraperitoneal | ~225 mg/kg | [5] |

| Lethal Dose | Rabbit | Intravenous | 1.1 mg/kg | [4] |

| Lethal Dose | Cat | Intravenous | 35 mg/kg | [4] |

Table 2: Human Pharmacokinetic Parameters

| Parameter | Description | Value | Reference |

| Fasting Plasma Concentration | Normal range for free choline in healthy, fasting adults. | 7 - 20 µmol/L (Average ~10 µmol/L) | [6][7] |

| Absorption | Primary transport mechanism in the small intestine. | Facilitated diffusion via SLC44A1 transporter | [6] |

| Time to Peak Concentration | Time to reach maximum plasma concentration after oral supplementation with phosphatidylcholine. | ~3 hours | [8] |

| Model of Elimination | Pharmacokinetic model that best describes choline elimination from the central compartment. | Two-compartment model with saturable elimination | [2] |

Table 3: Enzyme and Receptor Binding Kinetics

| Enzyme/Receptor | Ligand/Substrate | Parameter | Value | Reference |

| Choline Acetyltransferase (human) | Choline | Km | 0.41 mM | [9] |

| Choline Acetyltransferase (human) | Acetyl-CoA | Km | 11.9 µM | [9] |

| Choline Kinase β (human, unphosphorylated) | Choline | Km | 0.23 ± 0.02 mM | [10] |

| Choline Kinase β (human, PKA-phosphorylated) | Choline | Km | 0.12 ± 0.01 mM | [10] |

| Nicotinic Acetylcholine Receptor (muscle, closed state) | Choline | KD | 4.1 ± 0.5 mM | [11] |

| Nicotinic Acetylcholine Receptor (muscle, closed state) | Acetylcholine | KD | 106 ± 6 µM | [11] |

| Muscarinic Acetylcholine Receptors (high-affinity) | Acetylcholine | Kd | ~30 nM | [12] |

Major Signaling and Metabolic Pathways

Choline is a central node in several critical biochemical pathways, serving as a precursor for neurotransmitters, membrane phospholipids, and a key participant in one-carbon metabolism.

Acetylcholine Synthesis

Choline is the direct precursor for the neurotransmitter acetylcholine (ACh). This synthesis is a single-step reaction occurring in the cytoplasm of cholinergic neurons, catalyzed by the enzyme Choline Acetyltransferase (ChAT).[13] ChAT facilitates the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to choline.[13][14] The synthesized ACh is then packaged into synaptic vesicles for release into the synaptic cleft.

Caption: Synthesis of Acetylcholine from Choline and Acetyl-CoA.

Phosphatidylcholine Synthesis (Kennedy Pathway)

The primary route for de novo synthesis of phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic membranes, is the Kennedy pathway.[1][15] This pathway involves three key enzymatic steps:

-

Phosphorylation of Choline: Choline kinase (CK) catalyzes the ATP-dependent phosphorylation of choline to produce phosphocholine.[1][16]

-

Formation of CDP-Choline: CTP:phosphocholine cytidylyltransferase (CCT), the rate-limiting enzyme, converts phosphocholine to cytidine diphosphate-choline (CDP-choline).[1]

-

Synthesis of Phosphatidylcholine: Cholinephosphotransferase (CPT) catalyzes the final step, condensing CDP-choline with diacylglycerol (DAG) to form phosphatidylcholine.[1]

Caption: The Kennedy Pathway for Phosphatidylcholine Synthesis.

Choline Oxidation Pathway

In the liver and kidney mitochondria, choline can be irreversibly oxidized to form trimethylglycine, more commonly known as betaine.[6] This pathway is crucial for providing methyl groups for the remethylation of homocysteine to methionine.[17]

-

Choline to Betaine Aldehyde: The enzyme choline dehydrogenase, located in the inner mitochondrial membrane, oxidizes choline to betaine aldehyde.[18]

-

Betaine Aldehyde to Betaine: Betaine aldehyde dehydrogenase then catalyzes the oxidation of betaine aldehyde to betaine.[18][19] Betaine subsequently serves as a methyl donor for the betaine-homocysteine methyltransferase (BHMT) enzyme.[17]

Caption: The Choline Oxidation Pathway to Betaine.

Experimental Protocols

Accurate quantification of choline in biological matrices is essential for research and clinical applications. High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), is a widely used technique.[20][21]

Protocol: Quantification of Choline in Dietary Supplements by RP-HPLC

This protocol is adapted from a validated method for determining choline in complex matrices.[20][21]

Objective: To quantify the amount of free choline in a dietary supplement capsule.

1. Materials and Reagents:

-

Choline chloride (analytical standard)

-

Acetonitrile (HPLC grade)

-

Distilled water (HPLC grade)

-

Purospher C18 column or equivalent reversed-phase column

-

HPLC system with UV detector

-

Analytical balance, volumetric flasks, pipettes

-

Syringe filters (0.22 µm or 0.45 µm)

2. Preparation of Mobile Phase:

-

Prepare the mobile phase by mixing acetonitrile and distilled water in a 75:25 (v/v) ratio.

-

Filter the mobile phase through a 0.45 µm filter to degas and remove particulate matter.

3. Preparation of Standard Solutions:

-

Accurately weigh a known amount of choline chloride standard and dissolve it in the mobile phase to create a stock solution (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 50, 75, 100, 125, 150 µg/mL).

4. Sample Preparation:

-

Accurately weigh the contents of one supplement capsule.

-

Weigh a portion of the powder corresponding to a theoretical amount of choline (e.g., 10 mg) and transfer it to a volumetric flask (e.g., 10 mL).

-

Add distilled water to the flask, sonicate to dissolve, and bring to volume.

-

Filter the solution first through a paper filter, then through a 0.22 µm syringe filter to remove excipients.

-

Perform a final dilution with the mobile phase to bring the expected choline concentration within the range of the calibration curve (e.g., to a final theoretical concentration of 100 µg/mL).

5. Chromatographic Conditions:

-

Column: Purospher C18 (or equivalent)

-

Mobile Phase: Acetonitrile:Water (75:25, v/v)

-

Flow Rate: e.g., 1.0 mL/min

-

Detection: UV at 205-208 nm

-

Injection Volume: e.g., 20 µL

-

Column Temperature: Ambient or controlled (e.g., 45°C)

6. Analysis and Quantification:

-

Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

-

Verify the linearity of the curve (R² > 0.99).

-

Inject the prepared sample solution.

-

Identify the choline peak based on the retention time of the standard.

-

Calculate the concentration of choline in the sample using the regression equation from the calibration curve.

-

Calculate the total amount of choline in the original capsule based on the dilutions and initial weight.

Experimental Workflow Diagram

Caption: Workflow for the HPLC Quantification of Choline.

Conclusion

This compound (choline) has evolved from a simple chemical isolate to a recognized essential nutrient with profound implications for cellular structure, neurotransmission, and metabolic regulation. Its central role in the synthesis of phosphatidylcholine via the Kennedy pathway, the production of acetylcholine, and the choline oxidation pathway underscores its importance in health and disease. The quantitative data and analytical methods presented herein provide a foundation for further research into its pharmacology and therapeutic potential. A thorough understanding of these core principles is indispensable for scientists and drug development professionals aiming to modulate choline-related pathways for therapeutic benefit.

References

- 1. From yeast to humans - roles of the Kennedy pathway for phosphatidylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Choline pharmacokinetics during intermittent intravenous choline infusion in human subjects [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic and mechanistic characterisation of Choline Kinase-α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. Choline - Wikipedia [en.wikipedia.org]

- 7. Choline: Human Requirements and Effects on Human Performance - Food Components to Enhance Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. firstwordpharma.com [firstwordpharma.com]

- 9. Re-evaluation of the kinetic mechanism of the choline acetyltransferase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phosphorylation of Human Choline Kinase Beta by Protein Kinase A: Its Impact on Activity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High-affinity binding of [3H]acetylcholine to muscarinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Choline acetyltransferase - Wikipedia [en.wikipedia.org]

- 14. Choline Acetyltransferase: The Binding of Choline and Acetate [web.williams.edu]

- 15. CDP-choline pathway - Wikipedia [en.wikipedia.org]

- 16. Choline kinase - Wikipedia [en.wikipedia.org]

- 17. Choline | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

- 20. bio-conferences.org [bio-conferences.org]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to Hydroxytrimethylaminium: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxytrimethylaminium, the conjugate acid of trimethylamine N-oxide (TMAO), is a quaternary ammonium cation of significant interest in biological and chemical research. Its prevalence in marine life as an osmoprotectant and its association with human health as the protonated form of the gut microbiome-derived metabolite TMAO underscore its importance. This technical guide provides a comprehensive overview of the structure, chemical formula, physicochemical properties, synthesis, and biological context of this compound, tailored for a scientific audience.

Chemical Structure and Formula

This compound is a simple quaternary ammonium cation. The central nitrogen atom is bonded to three methyl groups and one hydroxyl group, resulting in a permanent positive charge on the nitrogen atom.

IUPAC Name: hydroxy(trimethyl)azanium[1]

Molecular Formula: C₃H₁₀NO⁺[1]

Synonyms: hydroxy(trimethyl)ammonium, Trimethylamine oxide (protonated)[1]

Chemical Structure:

References

Spectroscopic Analysis of Hydroxy(trimethyl)azanium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxy(trimethyl)azanium, commonly known as choline, is a quaternary ammonium salt and an essential nutrient vital for numerous physiological processes. It serves as a precursor for the synthesis of the neurotransmitter acetylcholine, the membrane constituent phosphatidylcholine, and the methyl donor betaine. The accurate detection and quantification of choline and its metabolites are crucial in various research fields, including neuroscience, cancer biology, and drug development. This technical guide provides an in-depth overview of the core spectroscopic techniques used for the analysis of choline, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Raman Spectroscopy, and Mass Spectrometry (MS). This document details the experimental protocols for these key analytical methods, presents quantitative data in structured tables, and includes visualizations of a key metabolic pathway and experimental workflows to facilitate a comprehensive understanding of the spectroscopic analysis of this critical biomolecule.

Introduction to Spectroscopic Analysis of Choline

Spectroscopic techniques are indispensable tools for the elucidation of the chemical structure and quantification of choline and its derivatives in biological and chemical samples. Each method provides unique insights into the molecular properties of choline. NMR spectroscopy is highly effective for determining the chemical environment of protons and carbons, allowing for structural confirmation and quantification.[1][2][3] Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups and conformational states of the choline molecule.[4][5][6] Mass spectrometry offers high sensitivity and specificity for the identification and quantification of choline and its various metabolites, even at low concentrations.[7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is a powerful, non-invasive technique for the quantification of choline-containing compounds. The trimethylammonium group of choline gives rise to a characteristic sharp singlet peak in the ¹H NMR spectrum, located at approximately 3.2 ppm.[10][11] This distinct chemical shift allows for the identification and quantification of total choline-containing compounds (tCho) in various samples, from cell extracts to in vivo magnetic resonance spectroscopy (MRS) of tissues.[12]

Quantitative Data

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

| ¹H | ~3.2 | Singlet | -N⁺(CH₃)₃ | [10][11] |

| ¹H | ~3.5 | Triplet | -CH₂-N⁺ | [13] |

| ¹H | ~4.0 | Triplet | HO-CH₂- | [13] |

| ¹³C | ~54.2 | Quartet | -N⁺(CH₃)₃ | |

| ¹³C | ~57.9 | Triplet | HO-CH₂- | |

| ¹³C | ~67.5 | Triplet | -CH₂-N⁺ |

Experimental Protocol: ¹H NMR Spectroscopy of Choline in Solution

-

Sample Preparation:

-

Dissolve a known quantity of the choline-containing sample in a deuterated solvent (e.g., D₂O).

-

For biological samples, perform an appropriate extraction (e.g., Folch or Bligh-Dyer extraction for lipids, followed by separation of the aqueous phase for water-soluble choline compounds). Lyophilize and reconstitute the aqueous extract in D₂O.

-

Add a known concentration of an internal standard (e.g., trimethylsilyl propionate, TSP) for quantification.

-

-

NMR Data Acquisition:

-

Transfer the sample to a 5 mm NMR tube.

-

Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[3]

-

Use a standard one-pulse sequence with water suppression if necessary.

-

Key acquisition parameters to optimize include:

-

Pulse width (e.g., 30-90 degrees)

-

Relaxation delay (D1, should be at least 5 times the longest T1 of interest)

-

Number of scans (NS, dependent on sample concentration)

-

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Integrate the area of the choline peak at ~3.2 ppm and the internal standard peak.

-

Calculate the concentration of choline relative to the known concentration of the internal standard.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of molecules, providing a fingerprint of the functional groups present. For choline, key vibrational bands correspond to the O-H, C-H, C-N, and C-O bonds.

Quantitative Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment | Reference |

| ~3218-3320 | O-H stretch | Hydroxyl group | [5][14] |

| ~3000-2850 | C-H stretch | Methylene and methyl groups | |

| ~1474-1485 | C-H bend | Methylene and methyl groups | [14] |

| ~1072-1088 | C-O stretch | Primary alcohol | [14] |

| ~950 | C-N stretch | Quaternary ammonium group | [5] |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation:

-

For solid samples (e.g., choline chloride), place a small amount of the powder directly onto the ATR crystal.

-

For liquid or dissolved samples, deposit a drop of the sample onto the crystal and allow the solvent to evaporate if necessary.

-

-

IR Spectrum Acquisition:

-

Press the sample against the ATR crystal to ensure good contact.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Perform a background subtraction.

-

Identify and label the characteristic absorption peaks corresponding to the functional groups of choline.

-

Raman Spectroscopy

Raman spectroscopy, another form of vibrational spectroscopy, is particularly sensitive to non-polar bonds and symmetric vibrations. It is a powerful tool for studying the conformational state of the choline backbone in different environments.[4] The O-C-C-N⁺ dihedral angle can exist in either a gauche or trans conformation, which can be distinguished by the C-N stretching vibrations in the Raman spectrum.[4][15]

Quantitative Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Conformation | Reference |

| ~720 | C-N symmetric stretch (ν₁) | gauche | [4] |

| ~770 | C-N symmetric stretch (ν₁) | trans | [4] |

| ~870 | C-N symmetric stretch (ν₂) | gauche | [4] |

| ~910 | C-N symmetric stretch (ν₂) | trans | [4] |

Experimental Protocol: Raman Spectroscopy

-

Sample Preparation:

-

Samples can be solid, liquid, or in solution.

-

Place a small amount of the sample into a glass capillary tube or onto a microscope slide.

-

-

Raman Spectrum Acquisition:

-

Focus the laser beam onto the sample.

-

Collect the scattered light using a high-resolution Raman spectrometer.

-

Optimize laser power and acquisition time to obtain a good quality spectrum without causing sample degradation.

-

-

Data Analysis:

-

Process the spectrum to remove background fluorescence.

-

Identify the Raman bands corresponding to the C-N stretching vibrations to determine the conformational state of the choline molecule.

-

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive and specific technique for the analysis of choline and its metabolites.[7] It is often coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC). Electrospray ionization (ESI) is a common soft ionization technique used for choline analysis.[8]

Quantitative Data

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Technique | Reference |

| Choline | 104.2 | 60.2 | LC-MS/MS | [16] |

| Acetylcholine | 146.1 | 87.0 | LC-MS/MS | [16] |

| Phosphocholine | 184.1 | 104.1 | LC-MS/MS | |

| Glycerophosphocholine | 258.1 | 104.1 | LC-MS/MS |

Experimental Protocol: LC-MS/MS Analysis of Choline

-

Sample Preparation:

-

Perform an extraction to isolate choline and its metabolites from the sample matrix (e.g., using methanol and chloroform).[7]

-

Use an internal standard, such as a stable isotope-labeled version of choline (e.g., d9-choline), for accurate quantification.

-

-

LC Separation:

-

Inject the extracted sample onto an appropriate HPLC or UPLC column (e.g., a HILIC or reversed-phase C18 column).

-

Use a mobile phase gradient to separate choline from other metabolites.

-

-

MS/MS Detection:

-

The eluent from the LC is introduced into the mass spectrometer, typically equipped with an ESI source.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

Set the instrument to monitor the specific precursor-to-product ion transitions for choline and its metabolites.

-

-

Data Analysis:

-

Generate a calibration curve using standards of known concentrations.

-

Quantify the amount of choline in the sample by comparing the peak area of the analyte to that of the internal standard and using the calibration curve.

-

Visualizations

Choline Metabolism Pathway

Caption: Simplified metabolic pathway of choline.

Experimental Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of choline.

Conclusion

The spectroscopic analysis of hydroxy(trimethyl)azanium is a multifaceted field that leverages the strengths of various analytical techniques. NMR, IR, Raman spectroscopy, and mass spectrometry each provide critical and often complementary information regarding the structure, conformation, and quantity of choline and its metabolites. The selection of a particular method depends on the specific research question, the nature of the sample, and the required sensitivity and specificity. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and medicine who are engaged in the study of this essential nutrient and its diverse roles in health and disease.

References

- 1. Quantification of muscle choline concentrations by proton MR spectroscopy at 3 T: technical feasibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Choline-containing compounds quantification by 1H NMR spectroscopy using external reference and noise measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1H NMR analysis of choline metabolites in fine-needle-aspirate biopsies of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Direct determination by Raman scattering of the conformation of the choline group in phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Choline and Choline Metabolites Analysis Service - Creative Proteomics [creative-proteomics.com]

- 9. Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. radiopaedia.org [radiopaedia.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

A Technical Guide to the Thermal Stability and Degradation of Hydroxy(trimethyl)ammonium (Choline)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxy(trimethyl)ammonium, commonly known as choline, is a critical nutrient and a precursor to essential biomolecules, including the neurotransmitter acetylcholine and the membrane phospholipid phosphatidylcholine. Its stability under thermal stress is a crucial parameter in pharmaceutical manufacturing, formulation, and storage, as well as in various industrial applications. This technical guide provides an in-depth analysis of the thermal stability and degradation pathways of choline and its common salt forms, choline chloride and choline hydroxide. It consolidates quantitative thermal analysis data, details experimental protocols for assessing thermal stability, and illustrates relevant biochemical pathways.

Thermal Stability of Choline Compounds

The thermal stability of choline is highly dependent on its salt form. Choline chloride is a crystalline solid, while choline hydroxide is typically available as an aqueous solution. The thermal behavior of these compounds is distinct and has been characterized primarily through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Quantitative Thermal Analysis Data

Recent studies, particularly those employing fast scanning calorimetry to outpace decomposition, have provided precise data on the thermal properties of pure choline chloride.

| Parameter | Value | Compound | Analytical Method |

| Solid-Solid Transition Temperature (α to β form) | 352.2 K (79.05 °C) | Choline Chloride | Differential Scanning Calorimetry (DSC) |

| Solid-Solid Transition Enthalpy | 16.3 kJ·mol⁻¹ | Choline Chloride | Differential Scanning Calorimetry (DSC) |

| Melting Point (Tₘ) | 687 ± 9 K (413.85 ± 9 °C) | Choline Chloride | Fast Scanning Calorimetry (FSC) |

| Enthalpy of Fusion (ΔHբᵤₛ) | 13.8 ± 3.0 kJ·mol⁻¹ | Choline Chloride | Fast Scanning Calorimetry (FSC) |

| Onset Decomposition Temperature (Tₒₙₛₑₜ) | ~270.55 °C (for pure ChCl) | Choline Chloride | Thermogravimetric Analysis (TGA) |

| Onset Decomposition Temperature (Tₒₙₛₑₜ) | Varies (e.g., 170 °C for ChCl:Urea DES) | Choline Chloride in DES | Thermogravimetric Analysis (TGA) |

Note: The melting point of choline chloride is observed only at very high heating rates that prevent thermal decomposition from occurring first.

Degradation Pathways and Products

The thermal degradation of choline compounds proceeds through distinct chemical pathways, yielding a range of volatile and non-volatile products. The primary mechanism for the decomposition of quaternary ammonium hydroxides is the Hofmann elimination .

Choline Hydroxide

Choline hydroxide is known to be thermally unstable.[1][2] Its degradation is favored by higher temperatures and primarily occurs via Hofmann elimination, resulting in the formation of trimethylamine (TMA) and acetaldehyde.[1][2] Aqueous solutions of choline hydroxide can also slowly break down to form ethylene glycol, polyethylene glycols, and TMA.[3]

Choline Chloride

Choline chloride is generally more thermally stable than choline hydroxide. However, at elevated temperatures, it also undergoes decomposition. The degradation products can include:

-

Trimethylamine (TMA) : A common degradation product resulting from the breakdown of the choline cation.

-

Chloromethane and Acetone : These have been identified as volatile products when choline chloride-based deep eutectic solvents (DES) are heated to 100-120 °C.

-

2-Chloroethanol : Formed in choline chloride:ethylene glycol DES at 180 °C.

The degradation pathway for choline chloride is more complex than a simple Hofmann elimination and can be influenced by the presence of other substances, such as hydrogen bond donors in deep eutectic solvents.

Experimental Protocols

Accurate assessment of the thermal stability and degradation products of choline compounds requires precise experimental methodologies.

Thermogravimetric Analysis (TGA) of Choline Chloride

This protocol is adapted from methodologies used for the analysis of choline chloride and its derivatives.

-

Instrument Preparation : Ensure the TGA instrument is calibrated for mass and temperature. Use a nitrogen atmosphere (flow rate of 30-50 mL·min⁻¹) to prevent oxidative decomposition.

-

Sample Preparation : Weigh approximately 5-10 mg of finely ground, dried choline chloride into a ceramic or aluminum oxide crucible.

-

Drying Step : Heat the sample from ambient temperature to 120 °C at a heating rate of 10 K·min⁻¹ and hold isothermally for 30 minutes to remove any adsorbed water.

-

Decomposition Analysis : After the drying step, heat the sample from 120 °C to 600 °C at a controlled heating rate (e.g., 10 K·min⁻¹).

-

Data Analysis : Record the mass loss as a function of temperature. The onset decomposition temperature is determined from the initial point of significant mass loss.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) for Degradation Product Analysis

This method is effective for identifying volatile degradation products from quaternary ammonium salts like choline.

-

Sample Preparation : Place a small, precise amount of the choline compound (typically <1 mg) into a pyrolysis tube or the injector port liner of the GC.

-

Pyrolysis/Injection : The GC injector port is held at a high temperature (e.g., 250-350 °C) to induce thermal decomposition (pyrolysis) of the non-volatile choline salt.[4] This process, often an in-injector Hofmann elimination, generates volatile products.[4]

-

Gas Chromatographic Separation :

-

Column : Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Program : Start at a low temperature (e.g., 40-50 °C) and ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min to separate the volatile degradation products.

-

Carrier Gas : Helium at a constant flow rate.

-

-

Mass Spectrometric Detection :

-

Ionization : Use standard electron ionization (EI) at 70 eV.

-

Mass Range : Scan a mass range of m/z 30-400.

-

-

Data Analysis : Identify the eluted compounds by comparing their mass spectra with a reference library (e.g., NIST).

Visualizations of Relevant Pathways

Logical Workflow for Thermal Stability Analysis

The following diagram outlines a typical workflow for the comprehensive analysis of the thermal properties of a compound like choline.

Caption: A logical workflow for investigating the thermal stability of chemical compounds.

Acetylcholine Synthesis and Degradation Pathway

Choline is a direct precursor to the neurotransmitter acetylcholine. This pathway is fundamental in neuroscience and pharmacology.

Caption: The synthesis, release, and degradation cycle of the neurotransmitter acetylcholine.

Choline Metabolism Pathways

Choline is metabolized through several key pathways that are essential for cell structure, signaling, and one-carbon metabolism.

Caption: Major metabolic fates of choline within the cell.

References

- 1. US20160068476A1 - Process for choline hydroxide - Google Patents [patents.google.com]

- 2. US9527799B2 - Process for choline hydroxide - Google Patents [patents.google.com]

- 3. Choline hydroxide - Wikipedia [en.wikipedia.org]

- 4. Analysis of quaternary ammonium compounds by pyrolysis gas chromatography [aura.american.edu]

An In-depth Technical Guide to the Solubility of Hydroxytrimethylaminium (Choline) in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of hydroxytrimethylaminium, commonly known as choline, in a variety of solvents. Choline is a quaternary ammonium salt and an essential nutrient, playing a critical role in numerous biological processes, including neurotransmitter synthesis and cell membrane structure. Its solubility is a crucial parameter in a wide range of applications, from drug formulation and delivery to industrial processes. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and illustrates a key signaling pathway involving choline.

Core Concept: Solubility of Choline

The solubility of choline, typically in its chloride salt form (choline chloride), is governed by its ionic nature and the polarity of the solvent. As a quaternary ammonium salt, it is generally highly soluble in polar solvents, particularly those capable of forming hydrogen bonds, and poorly soluble in nonpolar organic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for choline chloride in various solvents. It is important to note that comprehensive, temperature-dependent solubility data for choline chloride across a wide range of organic solvents is not extensively available in publicly accessible literature. The data presented here has been compiled from various sources and converted to common units ( g/100 g of solvent) for comparative purposes.

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) | Molarity (mol/L) | Reference |

| Water | 25 | ~65 | ~7.3 | [1] |

| Ethanol | 25 | ~2.5 | ~0.46 | [2] |

| Ethanol | 25 | 2.8 | ~0.51 | [3] |

| Dimethyl Sulfoxide (DMSO) | 25 | ~2.0 | ~0.33 | [2] |

| Dimethyl Sulfoxide (DMSO) | 25 | 2.8 | ~0.46 | [3] |

| Dimethylformamide (DMF) | 25 | ~2.0 | ~0.34 | [2] |

Note on Data Discrepancies: Variations in reported solubility values can be attributed to differences in experimental methodologies, purity of the solute and solvent, and equilibrium time.

Qualitative Solubility Data

For many solvents, only qualitative descriptions of choline chloride's solubility are available.

| Solvent | Solubility Description | Reference |

| Methanol | Very Soluble | [4] |

| Acetone | Sparingly Soluble | [5] |

| Chloroform | Sparingly Soluble | [5] |

| Benzene | Practically Insoluble | [5] |

| Diethyl Ether | Practically Insoluble | [5] |

| Petroleum Ether | Practically Insoluble | [5] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for a wide range of scientific and industrial applications. The following are detailed methodologies for key experiments used to determine the solubility of a solid compound like choline chloride in a liquid solvent.

Isothermal Shake-Flask Method

This is a widely accepted and reliable method for determining equilibrium solubility.

Principle: A supersaturated solution of the solute in the solvent is agitated at a constant temperature for a prolonged period to ensure equilibrium is reached. The concentration of the solute in the saturated solution is then determined by a suitable analytical technique.

Apparatus:

-

Constant temperature water bath or incubator with shaking capabilities

-

Sealed flasks (e.g., screw-cap vials or flasks with stoppers)

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis equipment)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of choline chloride to a known volume or mass of the solvent in a sealed flask. The excess solid should be clearly visible.

-

Equilibration: Place the flask in a constant temperature bath or shaker. Agitate the mixture at a constant speed for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

-

Phase Separation: Once equilibrium is achieved, allow the solution to stand undisturbed at the same constant temperature to allow the excess solid to settle.

-